molecular formula C10H7N5 B068671 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile CAS No. 175205-75-1

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile

Cat. No.: B068671
CAS No.: 175205-75-1
M. Wt: 197.2 g/mol
InChI Key: DAPYGRCGMWLPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile is a heterocyclic compound with a molecular formula of C10H7N5. This compound is notable for its pyrimidine and pyridine rings, which are fused together, making it a valuable molecule in various scientific research fields .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile typically involves the reaction of 3-cyanopyridine with guanidine under specific conditions. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by heating to promote cyclization and formation of the desired product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .

Scientific Research Applications

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR).

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Utilized in the development of new materials and pharmaceuticals

Comparison with Similar Compounds

  • 4-Amino-2-(2-pyridyl)pyrimidine-5-carbonitrile
  • 4-Amino-2-(4-pyridyl)pyrimidine-5-carbonitrile
  • 4-Amino-2-(3-pyridyl)pyrimidine-5-carboxamide

Uniqueness: 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity compared to its analogs. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-amino-2-pyridin-3-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c11-4-8-6-14-10(15-9(8)12)7-2-1-3-13-5-7/h1-3,5-6H,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPYGRCGMWLPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.